Sodium p-formylbenzenesulphonate
Description
Synthesis Analysis
The synthesis of sodium p-formylbenzenesulphonate and related compounds often involves the reaction of sulphonate salts with aldehydes or through the modification of benzyl compounds. For example, the reaction of sodium 2-formylbenzenesulfonate with 3-thiosemicarbazide as starting materials has been reported to yield complex sodium compounds with three-dimensional network structures, illustrating the compound's synthesis versatility (Chen Yuan-tao, 2010).
Molecular Structure Analysis
The molecular structure of sodium p-formylbenzenesulphonate derivatives has been extensively studied, demonstrating the compound's ability to form complex structures. X-ray crystallography reveals these compounds often exhibit intricate network structures facilitated by hydrogen bonds and π-π stacking interactions, providing insight into their stability and reactivity (Chen Yuan-tao, 2010).
Scientific Research Applications
Chemical Reactivity and Applications in Synthesis
Sodium 2-formylbenzenesulphonate, a compound structurally similar to sodium p-formylbenzenesulphonate, has been studied for its reactivity with various reagents. For instance, its reaction with thionyl chloride or phosphorous pentachloride produces a mixture of sulphonyl chlorides, indicating its potential use in synthetic chemistry for producing sulphonyl chloride derivatives, which are valuable in various chemical syntheses (Shashidhar & Bhatt, 1989).
Catalysis and Inhibition Studies
In the field of corrosion science, compounds similar to sodium p-formylbenzenesulphonate, such as sodium dodecylbenzenesulphonate, have been investigated for their inhibition effects on metal corrosion. These studies reveal the potential application of such compounds in protecting metals from corrosion, which is crucial in industrial applications (Hosseini, Mertens, & Arshadi, 2003).
Photocatalytic Degradation
Research on the photocatalytic degradation of surfactants, including those based on sulphonate compounds, indicates potential applications in environmental chemistry, particularly in the treatment of wastewater containing surfactants. This application is critical for reducing the environmental impact of surfactants in water bodies (Hidaka et al., 1989).
Analytical Chemistry Applications
In analytical chemistry, derivatives of sulphonate compounds have been utilized in the determination of other substances. For example, the gas chromatography of formyl derivatives has been described for the analysis of various amines and acids, highlighting the role of sulphonate compounds in analytical methodologies (Umeh, 1970).
properties
IUPAC Name |
sodium;4-formylbenzenesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O4S.Na/c8-5-6-1-3-7(4-2-6)12(9,10)11;/h1-5H,(H,9,10,11);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZPPRCKGVCCJSG-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)S(=O)(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NaO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50160143 | |
Record name | Sodium p-formylbenzenesulphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50160143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium p-formylbenzenesulphonate | |
CAS RN |
13736-22-6 | |
Record name | Sodium p-formylbenzenesulphonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013736226 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sodium p-formylbenzenesulphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50160143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium p-formylbenzenesulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.903 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.